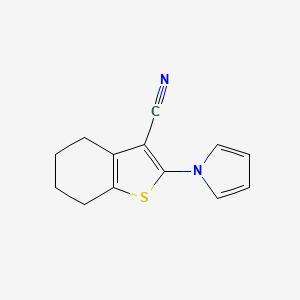

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple heteroatoms and functional groups. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 26176-18-1. Alternative systematic names include 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and benzo[b]thiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(1H-pyrrol-1-yl)-. The nomenclature reflects the parent benzothiophene core structure with systematic numbering that begins from the sulfur heteroatom, followed by the carbon atoms in the fused benzene ring.

The naming convention incorporates several key structural elements that define the molecular architecture. The term "4,5,6,7-tetrahydro" indicates the saturation of four consecutive carbon atoms in the benzene ring portion of the benzothiophene system, creating a cyclohexene-like saturated ring fused to the thiophene heterocycle. The "1H-pyrrol-1-yl" designation specifies the attachment of a pyrrole ring through its nitrogen atom at position 1 to the carbon at position 2 of the benzothiophene system. The "3-carbonitrile" suffix denotes the presence of a nitrile functional group (-C≡N) attached to carbon 3 of the benzothiophene framework.

Systematic Chemical Markup Language representation provides the canonical structure as C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C#N, which encodes the complete molecular connectivity. The International Chemical Identifier key ILTJBWKQAIWNLU-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. Alternative synonyms documented in chemical databases include 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 2-pyrrol-1-yl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the combination of planar aromatic systems and a saturated cyclohexane-like ring. Computational studies of related benzothiophene derivatives demonstrate that the benzothiophene moiety typically adopts a half-chair conformation, particularly in the tetrahydro region where four consecutive carbons are saturated. The puckering parameters for similar structures indicate significant deviation from planarity, with maximum displacement values reaching approximately 0.372 Angstroms from the mean plane.

The pyrrole substituent at position 2 introduces additional conformational complexity through its orientation relative to the benzothiophene plane. Crystallographic analysis of structurally related compounds reveals that aromatic substituents can adopt various dihedral angles with respect to the benzothiophene core, ranging from nearly coplanar arrangements to significantly twisted conformations. For instance, studies of benzothiophene derivatives with aromatic substituents show dihedral angles between ring systems ranging from 3.74 degrees to over 70 degrees, depending on steric and electronic factors.

The nitrile functional group at position 3 contributes to the overall molecular geometry through its linear C≡N triple bond, which typically maintains a bond angle of approximately 180 degrees. This linear geometry can influence the overall molecular shape and potential intermolecular interactions. The electronic nature of the nitrile group also affects the electron density distribution throughout the molecule, potentially influencing the preferred conformational arrangements.

| Structural Feature | Geometric Parameter | Typical Range |

|---|---|---|

| Benzothiophene ring system | Half-chair conformation | Q = 0.4-0.5 Å |

| Pyrrole dihedral angle | Variable orientation | 3-75 degrees |

| Nitrile bond angle | Linear geometry | ~180 degrees |

| Maximum puckering deviation | Saturated carbons | 0.3-0.4 Å |

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of benzothiophene derivatives provide crucial insights into the solid-state structure and packing arrangements of these heterocyclic compounds. While specific crystal structure data for this compound may be limited, extensive studies on structurally related compounds offer valuable comparative information. Single-crystal X-ray diffraction studies of benzothiophene derivatives typically reveal monoclinic or triclinic crystal systems with specific space group symmetries.

Related benzothiophene compounds exhibit characteristic crystallographic parameters that provide insight into molecular packing and intermolecular interactions. For example, studies of 3-(4-methoxybenzyl)-1-benzothiophene demonstrate monoclinic crystal systems with specific unit cell dimensions and space group assignments. The crystal packing often involves weak intermolecular interactions, including carbon-hydrogen to pi electron interactions between aromatic systems, which contribute to the overall stability of the crystal lattice.

The tetrahydro nature of the benzothiophene ring system in the target compound introduces additional conformational flexibility that can influence crystal packing arrangements. Crystallographic studies of similar tetrahydrobenzothiophene derivatives show that the saturated portion of the molecule adopts half-chair conformations with characteristic puckering parameters. These conformational preferences are maintained in the solid state and influence the overall three-dimensional arrangement of molecules within the crystal lattice.

Temperature-dependent crystallographic studies reveal that benzothiophene derivatives generally maintain their structural integrity across a range of temperatures, with thermal expansion following predictable patterns based on the molecular packing arrangements. The presence of heteroatoms such as sulfur and nitrogen creates opportunities for specific intermolecular interactions that can influence crystal stability and physical properties.

| Crystallographic Parameter | Typical Values for Benzothiophenes | Reference Compounds |

|---|---|---|

| Crystal system | Monoclinic/Triclinic | Various derivatives |

| Space group | P21/c, Cc, P-1 | Multiple studies |

| Unit cell dimensions | a: 10-15 Å, b: 12-18 Å, c: 8-12 Å | Literature range |

| Intermolecular interactions | C-H···π, π-π stacking | Weak forces |

Tautomeric Forms and Resonance Stabilization

The molecular structure of this compound presents opportunities for various tautomeric equilibria and resonance stabilization patterns that contribute to its chemical stability and reactivity profile. The presence of multiple heteroatoms and conjugated systems creates an electronic environment conducive to electron delocalization and potential tautomeric rearrangements. The pyrrole ring system, being electron-rich due to the nitrogen lone pair participation in the aromatic sextet, can stabilize adjacent positive charges through resonance effects.

The benzothiophene core structure exhibits inherent resonance stabilization through the participation of both sulfur and carbon atoms in the aromatic electron system. Sulfur's ability to expand its valence shell allows for additional resonance structures that can distribute electron density throughout the heterocyclic framework. This electronic delocalization contributes to the overall stability of the compound and influences its chemical reactivity patterns. The thiophene portion of the molecule demonstrates particular electron-rich character, making it susceptible to electrophilic aromatic substitution reactions under appropriate conditions.

The nitrile functional group at position 3 introduces additional electronic effects through its electron-withdrawing nature, which can influence the electron density distribution throughout the conjugated system. This electron withdrawal can affect the tautomeric equilibria and resonance stabilization patterns, particularly in the adjacent aromatic systems. The linear geometry of the nitrile group also provides opportunities for specific intermolecular interactions that can influence the preferred tautomeric forms in different environments.

Computational studies of related heterocyclic systems suggest that the most stable tautomeric forms typically maintain the aromatic character of both the pyrrole and thiophene rings while accommodating the electronic effects of the nitrile substituent. The electron-rich nature of both heterocyclic components creates a molecular environment where charge distribution can be effectively stabilized through multiple resonance pathways. Environmental factors such as solvent polarity, pH, and temperature can influence the relative populations of different tautomeric forms, though the aromatic forms generally predominate due to their inherent stability.

Eigenschaften

IUPAC Name |

2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTJBWKQAIWNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351949 | |

| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26176-18-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(1H-pyrrol-1-yl)aniline with a suitable thiophene derivative under acidic or basic conditions can lead to the formation of the desired compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-nitrogen bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibit promising anticancer properties. For instance, the synthesis of various fused pyrimidines from this compound has been reported, which are evaluated for their cytotoxic effects against cancer cell lines. The structures of these synthesized compounds were confirmed through microanalytical and spectral data .

Neuroprotective Effects

Research has demonstrated that compounds similar to this compound can interact with neuroreceptors and exhibit neuroprotective effects. These interactions suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic systems through reactions with different reagents such as sodium ethoxide and hydrazine hydrate . This capability makes it valuable in the development of new chemical entities in drug discovery.

Synthesis of Thiophene Derivatives

The Gewald reaction is one notable method where this compound can be employed to synthesize substituted thiophenes . These derivatives have been documented for their biological activities and potential utility in pharmaceuticals.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations at the 2-Position

2-(4,5,6,7-Tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile Derivatives

- Example: 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile () Structural Differences: Replaces the pyrrole group with a tetrahydroindole ring and introduces benzoyl/benzyl groups. Synthesis: Achieved via K₂CO₃/MeCN-mediated reaction (40% yield) .

2-[(4-Chlorobenzylidene)amino]- Derivatives

- Example: 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile () Structural Differences: Substitutes pyrrole with a 4-chlorobenzylideneamino group. Crystallography: The dihedral angle between the benzothiophene and chlorophenyl groups is 7.21°, indicating near-planarity. Weak C–H⋯π interactions stabilize the crystal lattice . Synthesis: Condensation of 4-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in ethanol (82% yield) .

2-Indole Derivatives

- Example: 2-[(1H-Indol-3-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS: 324065-22-7) Structural Differences: Incorporates an indole ring instead of pyrrole. Molecular Weight: 305.4 g/mol (vs. 228.32 g/mol for the target compound). Impact: The indole group increases molecular bulk and may enhance interactions with hydrophobic protein pockets .

Functional Group Variations at the 3-Position

Carboxylic Acid Derivatives

- Example : 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (CAS: 26176-21-6)

Acetamide Derivatives

- Example: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide Structural Differences: Substitutes nitrile with aryl acetamide groups. Applications: Demonstrated in vitro antimicrobial activity against bacterial and fungal strains, highlighting the role of the acetamide group in bioactivity .

Comparative Data Table

Biologische Aktivität

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₂N₂S

- CAS Number : 26176-18-1

- Molecular Weight : 232.31 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and HCV, with IC₅₀ values indicating their potency in inhibiting viral replication .

- Anticancer Potential : The compound has been evaluated for anticancer activity against several cancer cell lines. In vitro studies have shown that certain analogs exhibit significant cytotoxicity against human cancer cells, with IC₅₀ values ranging from 0.071 μM to 0.164 μM for various derivatives .

- Dopamine Receptor Modulation : Some studies have indicated that compounds similar to this compound may act as selective agonists for dopamine receptors, particularly D3 receptors. This receptor modulation is critical in the treatment of neurological disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increase anticancer activity |

| Electron-withdrawing groups (e.g., -F) | Decrease activity |

| Alkyl substitutions at specific positions | Varying effects on receptor binding and cytotoxicity |

These modifications help optimize the compound's therapeutic potential by enhancing its selectivity and potency.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antiviral Efficacy Against HIV : A study demonstrated that a derivative exhibited an EC₅₀ of 3.98 μM against HIV type 1 with a high therapeutic index (CC₅₀/EC₅₀ > 105). This suggests a promising avenue for developing new antiviral agents based on this scaffold .

- Cytotoxicity in Cancer Models : In a comparative study against standard chemotherapeutics like doxorubicin, some derivatives showed superior activity against HeLa and K562 cell lines with IC₅₀ values significantly lower than those of reference drugs .

- Dopamine Receptor Studies : Research into the modulation of D3 dopamine receptors revealed that certain analogs promote β-arrestin translocation effectively while minimizing D2 receptor antagonism, which is crucial for reducing side effects in neuropharmacological applications .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Molar Ratio (Aldehyde:Amine) | 1:1.375 |

| Reaction Time | 3 hours |

| Purification Method | Recrystallization (MeOH:CHCl₃) |

| Yield | 82% |

Advanced: How can crystallographic software resolve structural ambiguities in derivatives of this compound?

Answer:

Structural ambiguities, such as hydrogen atom placement or disorder, can be resolved using programs like SHELXL (for refinement) and ORTEP-3 (for visualization). In a related crystal structure, hydrogen atoms were geometrically positioned (C–H = 0.93–0.97 Å) and refined as riding models with . SHELXL’s robust refinement algorithms allow handling of high-resolution data and twinned crystals, while ORTEP-3 provides graphical validation of thermal ellipsoids and molecular geometry .

Key Steps in Refinement:

Data Integration: Use WinGX to process diffraction data and generate .hkl files .

Hydrogen Handling: Apply riding models for non-polar H-atoms; refine polar H-atoms independently.

Validation: Cross-check residual density maps and thermal parameters to detect disorder or misplacement.

Basic: What spectroscopic and crystallographic techniques confirm the compound’s purity and structure?

Answer:

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry. For example, a derivative crystallized in the orthorhombic P2_1_2_1_2_1 space group with unit cell parameters , confirming planarity of the benzothiophene core .

- NMR/IR Spectroscopy: Detects functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) and monitors reaction progress.

- TLC: Used to verify reaction completion and purity during synthesis .

Advanced: How does graph set analysis explain supramolecular interactions in its crystal lattice?

Answer:

Graph set analysis categorizes hydrogen-bonding patterns into motifs (e.g., chains, rings). In a related compound, weak C–H⋯π interactions (Table 2) form infinite chains along the [100] direction, stabilizing the crystal lattice . These interactions are classified as motifs under Etter’s formalism, where two donor-acceptor pairs create an 8-membered ring.

Q. Table 2: Intermolecular Interactions

| Interaction Type | Distance (Å) | Angle (°) | Symmetry Code |

|---|---|---|---|

| C8–H8⋯π (C1–C7) | 3.291 | 146 |

Data Contradiction: How should researchers address discrepancies in unit cell parameters across derivatives?

Answer:

Discrepancies in unit cell parameters (e.g., vs. for chlorobenzylidene derivatives) may arise from:

Substituent Effects: Electron-withdrawing groups (e.g., Cl) alter packing efficiency.

Crystallization Conditions: Solvent polarity and cooling rates impact crystal symmetry.

Data Collection: Resolution limits or twinning artifacts affect parameter accuracy.

Resolution Strategy:

- Re-refine raw data using SHELXL with updated scattering factors.

- Compare displacement parameters () to identify thermal motion anomalies.

Advanced: What methodologies guide the design of functionalized derivatives?

Answer:

Derivatives are designed by modifying the benzylidene or pyrrole substituents. For example:

- Allyloxy Derivatives: Introduce via nucleophilic substitution (e.g., 2-{[2-(allyloxy)-4-(diethylamino)benzylidene]amino}-derivative, CAS 362601-97-6) .

- Halogenation: Electrophilic substitution at the phenyl ring enhances electronic diversity.

Q. Table 3: Example Derivative Properties

| Derivative Substituent | CAS Number | Molecular Formula |

|---|---|---|

| 4-Chlorobenzylidene | 26176-18-1 | C₁₆H₁₂ClN₃S |

| Allyloxy-diethylamino | 362601-97-6 | C₂₃H₂₇N₃OS |

Basic: What are the crystallographic conventions for reporting hydrogen bonding in this compound?

Answer:

Hydrogen bonds are reported using distance (D–H⋯A) and angle (∠DHA) . For example, a C–H⋯π interaction is documented as (Cg1 = centroid of C1–C7 ring), with and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.